molecular formula C13H7F9N2O B4939333 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 96146-12-2

4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B4939333
CAS No.: 96146-12-2
M. Wt: 378.19 g/mol
InChI Key: VSNLGZJCMQXKOZ-UHFFFAOYSA-N
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Description

4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a fluorinated benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic properties

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-5-9(25)24-7-4-2-1-3-6(7)23-8/h1-4H,5H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLGZJCMQXKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896206
Record name 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96146-12-2
Record name 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of an o-phenylenediamine with a suitable carbonyl compound, such as a diketone or an aldehyde, under acidic or basic conditions.

    Introduction of the Nonafluorobutyl Group: The nonafluorobutyl group can be introduced via nucleophilic substitution reactions. For instance, a nonafluorobutyl halide (e.g., nonafluorobutyl bromide) can react with the benzodiazepine core in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nonafluorobutyl bromide with potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the nonafluorobutyl group.

Mechanism of Action

The mechanism of action of 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The nonafluorobutyl group may influence the compound’s binding affinity and selectivity for different subtypes of GABA receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic effects.

    Fluorinated Benzodiazepines: Compounds with similar structures but different fluorinated groups.

Uniqueness

4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s lipophilicity, stability, and potentially its pharmacokinetic profile, making it a valuable compound for further research and development.

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